molecular formula C5H2I2O2S B12064531 3,5-Diiodothiophene-2-carboxylic acid CAS No. 1389313-38-5

3,5-Diiodothiophene-2-carboxylic acid

Cat. No.: B12064531
CAS No.: 1389313-38-5
M. Wt: 379.94 g/mol
InChI Key: HEXSDZQKJQDRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine atoms at the 3 and 5 positions of the thiophene ring and a carboxylic acid group at the 2 position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of catalysts . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and other functionalized derivatives.

Scientific Research Applications

3,5-Diiodothiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodothiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodothiophene-2-carboxylic acid is unique due to the presence of both iodine atoms and a carboxylic acid group, which confer distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

1389313-38-5

Molecular Formula

C5H2I2O2S

Molecular Weight

379.94 g/mol

IUPAC Name

3,5-diiodothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2I2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)

InChI Key

HEXSDZQKJQDRSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.